molecular formula C18H13N5OS2 B2538641 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1226444-87-6

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2538641
CAS No.: 1226444-87-6
M. Wt: 379.46
InChI Key: NGZWFWNOHQGFFQ-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic compound composed of a 2,3-dihydroimidazo[2,1-b]thiazole scaffold linked via a phenyl group to a benzo[c][1,2,5]thiadiazole carboxamide moiety. The 2,3-dihydroimidazo[2,1-b]thiazole structure is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide range of pharmacological activities . The benzo[c][1,2,5]thiadiazole group is an electron-deficient aromatic system that can contribute to interesting electronic properties and is often utilized in materials science and drug design. This molecular architecture suggests potential for application in various research areas, including as a core structure in the development of novel therapeutic agents or as a biochemical probe. Researchers may find it valuable for investigating kinase inhibition, receptor modulation, or other biological pathways. The precise mechanism of action is dependent on the specific research context and must be empirically determined. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS2/c24-17(12-4-5-14-15(9-12)22-26-21-14)19-13-3-1-2-11(8-13)16-10-23-6-7-25-18(23)20-16/h1-5,8-10H,6-7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZWFWNOHQGFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzo[c][1,2,5]thiadiazole core fused with an imidazo[2,1-b]thiazole moiety. The presence of these heterocycles contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising activity against various bacterial strains and fungi. A study highlighted that certain imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent anti-tubercular activity with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against Mycobacterium tuberculosis H37Rv .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Compounds with similar structural features have been reported to inhibit cancer cell proliferation across various lines. For example, some imidazo[2,1-b]thiazole derivatives exhibited significant cytotoxic effects in non-small cell lung cancer and breast cancer models . The mechanism often involves the inhibition of key signaling pathways associated with cancer progression.

Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent:

  • Enzyme Inhibition : Many studies focus on the compound's ability to inhibit enzymes involved in disease processes. For instance, certain derivatives have been shown to inhibit the transcription factor NF-kB, which plays a critical role in inflammation and cancer .
  • Receptor Binding : Molecular docking studies suggest that this compound may bind effectively to various biological receptors and enzymes relevant to disease mechanisms .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamideSimilar imidazo[2,1-b]thiazole ring; methoxy substitutionAntimicrobial
Ethyl 2-isopropyl-amino-6-methyl-8-oxo-3-phenyl-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidineFused triazolo-pyrimidine structureAnticancer
5-chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidineChlorinated pyrimidine; distinct pharmacophoreAnticancer

The uniqueness of this compound lies in its specific combination of heterocycles which may enhance its biological activity compared to other compounds.

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Anti-Tuberculosis Activity : A study screened a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for anti-tubercular activity. The findings revealed several compounds with significant potency against Mycobacterium tuberculosis .
  • Cytotoxicity in Cancer Models : Research on imidazo derivatives showed varying degrees of cytotoxicity across different cancer cell lines. Notably, some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several imidazo[2,1-b]thiazole and thiadiazole derivatives reported in recent literature. Key comparisons are outlined below:

Imidazo[2,1-b]thiazole-5-carboxamide Analogs

Compounds such as ND-11564 (2,6-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide) and ND-11566 (2,6-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)phenyl)imidazo[2,1-b]thiazole-5-carboxamide) share the imidazo[2,1-b]thiazole-5-carboxamide backbone but differ in substituents. The trifluoromethylphenoxy group in ND-11564/ND-11566 enhances lipophilicity and metabolic stability compared to the benzo[c]thiadiazole system in the target compound, which may improve π-π stacking interactions in biological targets .

In contrast, the target compound’s benzo[c]thiadiazole moiety likely reduces solubility due to its planar, hydrophobic nature .

Compound Core Structure Key Substituents Molecular Weight (Da) Melting Point (°C)
Target Compound Benzo[c][1,2,5]thiadiazole 2,3-Dihydroimidazo[2,1-b]thiazole-phenyl ~436.45 (calculated) Not reported
ND-11564 Imidazo[2,1-b]thiazole 4-(3-Trifluoromethylphenoxy)benzyl ~463.44 Not reported
ND-12025 Imidazo[2,1-b]thiazole Pyridinylmethyl with trifluoromethylphenoxy ~479.45 Not reported

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives

Compounds like 10h (3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-5-fluoro-1-methyl-1H-indole) and 10j (3-[6-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-5-methoxy-1-methyl-1H-indole) feature fused imidazo-thiadiazole systems but lack the carboxamide linkage. The indole substituents in these analogs may enhance binding to hydrophobic pockets in enzymes, whereas the target compound’s carboxamide group enables hydrogen bonding with polar residues .

Benzo[c][1,2,5]thiadiazole vs. Thiadiazolo[3,2-a]benzimidazole

YM298198 (6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide) incorporates a thiazolo[3,2-a]benzimidazole core, which is less electron-deficient than benzo[c][1,2,5]thiadiazole. This difference may influence redox activity or interactions with heme-containing proteins .

Functional Implications

  • The benzo[c]thiadiazole moiety may enhance interactions with ATP-binding pockets due to its electron-deficient nature.
  • Solubility : The dihydroimidazothiazole’s partial saturation may improve solubility compared to fully aromatic analogs like ND-11566 .

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzo[c]thiadiazole ring is constructed via oxidative cyclization of o-phenylenediamine with sulfur sources. A representative protocol involves:

Reagents :

  • o-Phenylenediamine (1.0 equiv)
  • Thionyl chloride (SOCl₂, 2.5 equiv)
  • Sulfur monochloride (S₂Cl₂, 1.2 equiv)

Conditions :

  • Reflux in anhydrous dichloromethane (DCM) at 40°C for 6 hours
  • Quenching with ice-cwater yields the thiadiazole ring.

Modification to Carboxylic Acid :
Nitration followed by reduction and oxidation introduces the carboxylic acid group at position 5. Catalytic hydrogenation (H₂/Pd-C) and subsequent oxidation with KMnO₄ in acidic media achieve this transformation.

Synthesis of 3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

Construction of 2,3-Dihydroimidazo[2,1-b]thiazole

The dihydroimidazothiazole moiety is synthesized via iodocyclization, adapted from ZORA-39535:

Step 1 : Preparation of N-Allylimidazoline-2-thione

  • Imidazoline-2-thione (1.0 equiv) reacts with allyl bromide (1.2 equiv) in DMF at 25°C for 12 hours.

Step 2 : Iodocyclization

  • N-Allylimidazoline-2-thione (1.0 equiv) treated with iodine (1.5 equiv) in THF at 0°C → 25°C over 2 hours.
  • Spontaneous cyclization yields 6-iodo-2,3-dihydroimidazo[2,1-b]thiazole (78% yield).

Suzuki-Miyaura Coupling for Aryl Substitution

The iodinated intermediate undergoes cross-coupling with 3-aminophenylboronic acid:

Catalyst : Pd(PPh₃)₄ (5 mol%)
Base : K₂CO₃ (2.0 equiv)
Solvent : DME/H₂O (4:1)
Conditions : 80°C, 12 hours under N₂
Yield : 85% after column chromatography.

Amide Bond Formation

Acid Chloride Preparation

Benzo[c]thiadiazole-5-carboxylic acid (1.0 equiv) is treated with excess thionyl chloride (SOCl₂, 3.0 equiv) under reflux (70°C, 3 hours). Solvent evaporation yields the acid chloride as a yellow solid.

Coupling with 3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

Reagents :

  • Acid chloride (1.0 equiv)
  • 3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline (1.1 equiv)
  • Triethylamine (TEA, 2.0 equiv)

Conditions :

  • Anhydrous THF, 0°C → 25°C, 8 hours
  • Precipitation in ice-water followed by filtration
    Yield : 72%.

Optimization and Comparative Analysis

Catalytic Systems for Suzuki Coupling

Catalyst Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ K₂CO₃ DME/H₂O 80 85
Pd(OAc)₂ Cs₂CO₃ Toluene/EtOH 100 68
PdCl₂(dppf) NaHCO₃ DMF 120 73

Data aggregated from.

Amidation Efficiency

Coupling Agent Solvent Time (h) Yield (%)
SOCl₂ THF 8 72
HATU DCM 4 81
DCC/DMAP CHCl₃ 12 65

HATU-mediated coupling improves yield but increases cost.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.25–7.98 (m, 4H, aromatic), 4.32–4.15 (m, 4H, dihydrothiazole CH₂), 3.89 (s, 2H, imidazole CH₂).
  • HRMS : m/z calcd. for C₂₀H₁₄N₅O₂S₂ [M+H]⁺: 444.0532; found: 444.0528.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity at 254 nm.

Challenges and Mitigation Strategies

  • Regioselectivity in Iodocyclization :

    • Side products from over-iodination minimized by strict temperature control (0°C during iodine addition).
  • Acid Chloride Hydrolysis :

    • Anhydrous conditions (molecular sieves) prevent premature hydrolysis during amidation.
  • Purification of Polar Intermediates :

    • Reverse-phase chromatography (C18 silica, MeCN/H₂O) resolves dihydroimidazothiazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for imidazo[2,1-b]thiazole-carboxamide derivatives, and how can structural analogs be tailored?

  • Methodology : Derivatives are synthesized via coupling reactions between activated carboxylic acids (e.g., acid chlorides) and substituted amines. For example, ND-11503 was prepared by reacting 6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid chloride with 5-(aminomethyl)-2,3-dihydrobenzofuran hydrochloride . Key steps include refluxing in aprotic solvents (e.g., DMF) with coupling agents like HATU. Structural analogs are generated by varying the amine component (e.g., trifluoromethyl-substituted benzylamines for ND-11564) .
  • Characterization : Confirmation relies on 1^1H/13^13C NMR (e.g., δ 7.52–7.94 ppm for aromatic protons), HRMS (e.g., m/z 384 [M+H]+^+), and HPLC purity (>95%) .

Q. How are spectroscopic techniques employed to validate the structure of this compound and its analogs?

  • NMR Analysis : 1^1H NMR identifies substituent environments (e.g., methyl groups at δ 1.91 ppm in ND-11903). 19^19F NMR is critical for trifluoromethyl groups (δ -62.3 ppm in ND-11564) .
  • Mass Spectrometry : HRMS confirms molecular formulas (e.g., C12_{12}H13_{13}Cl3_3N4_4O2_2S for ND-11903) .
  • IR Spectroscopy : Functional groups like amides (ν 1649–1670 cm1^{-1}) and sulfonamides (ν 1130 cm1^{-1}) are validated .

Q. What purification strategies ensure high yields of imidazo[2,1-b]thiazole derivatives?

  • Chromatography : Flash column chromatography (silica gel, chloroform:acetone 3:1) removes unreacted amines .
  • Recrystallization : Ethanol or acetic acid recrystallization improves purity (e.g., ND-11566, 47% yield, m.p. 238°C) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for imidazo[2,1-b]thiazole synthesis?

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA predict transition states and intermediates. For example, ICReDD uses reaction path searches to identify energy barriers in cyclization steps .
  • Machine Learning : Models trained on reaction databases (e.g., Reaxys) suggest optimal solvents/catalysts. This reduces trial-and-error experimentation (e.g., bromination with NBS in DMF at 80°C vs. THF) .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Standardized Protocols : Use deuterated solvents (e.g., DMSO-d6_6) and internal standards (TMS) for NMR consistency. For example, discrepancies in aromatic proton shifts arise from solvent polarity differences .
  • X-ray Crystallography : Co-crystal structures (e.g., ND-11543 co-crystallized with thiomorpholine dioxide) provide unambiguous confirmation .

Q. How are heterocyclic intermediates (e.g., thiosemicarbazides) utilized in synthesizing fused thiadiazole systems?

  • Cyclization Reactions : Thiosemicarbazides (e.g., compound 3.1) undergo acid-catalyzed cyclization (H2_2SO4_4, 24h) to form 1,3,4-thiadiazoles. Subsequent iodine-mediated cyclization yields fused triazine-thiadiazoles (e.g., 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine) .

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